5-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride
Description
5-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride is a small-molecule compound featuring an isoindolinone core substituted with a fluorine atom at the 5-position and a piperidin-4-ylmethyl group at the 2-position. The hydrochloride salt enhances its solubility and stability for pharmaceutical or chemical applications. This compound is structurally related to kinase inhibitors and CNS-targeting agents, though its specific biological activity remains understudied in publicly available literature. Notably, it has been listed as a discontinued product by suppliers like CymitQuimica, suggesting challenges in synthesis, commercial demand, or regulatory hurdles .
Properties
IUPAC Name |
5-fluoro-2-(piperidin-4-ylmethyl)-3H-isoindol-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O.ClH/c15-12-1-2-13-11(7-12)9-17(14(13)18)8-10-3-5-16-6-4-10;/h1-2,7,10,16H,3-6,8-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNXTPCUKCQOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CC3=C(C2=O)C=CC(=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride typically involves the reaction of 5-fluoroisoindolin-1-one with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality and high yield of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Biological Activities
Research indicates that 5-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride exhibits several noteworthy biological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting potential applications in oncology.
- Neuroprotective Effects : Preliminary findings indicate that it may have protective effects on neuronal cells, which could be beneficial in treating neurodegenerative diseases.
- Antidepressant Properties : The compound has been investigated for its effects on mood regulation, showing promise as a novel antidepressant agent.
Comparative Studies
To better understand the pharmacological profile of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some notable analogs:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Fluoroisoindolinone | Isoindole core with fluorine | Different position of fluorine affects activity |
| 5-Methylisoindolinone | Methyl substitution on isoindole | Potentially different receptor interactions |
| 2-(Piperidin-4-ylmethyl)isoindolinone | Similar piperidine attachment | Lacks fluorine; may alter pharmacological profile |
| 7-Fluoroisoquinoline | Isoquinoline structure | Potentially different biological activities |
These compounds provide essential insights into receptor selectivity and therapeutic efficacy when compared to this compound.
Case Studies
Several case studies have documented the therapeutic implications of this compound:
- Case Study on Antitumor Activity : A study involving various cancer cell lines demonstrated that the compound significantly reduced cell viability at specific concentrations, indicating its potential as an anticancer agent.
- Neuroprotection Research : In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss, highlighting its neuroprotective properties.
- Depression Model Studies : Behavioral assays in rodent models showed that treatment with the compound led to significant improvements in depressive-like symptoms, suggesting its potential role in treating mood disorders.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
(S)-5-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride : Differs in the position of the piperidine substitution (3-yl vs. 4-ylmethyl) and includes stereochemical specificity (S-enantiomer).
7-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride : Fluorine is at the 7-position instead of the 5-position.
Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate: Shares a boronate ester functional group but lacks the isoindolinone core.
Physicochemical and Pharmacological Properties
| Compound | Fluorine Position | Piperidine Substitution | LogP* | Solubility (HCl salt) | Bioactivity Hypothesis |
|---|---|---|---|---|---|
| 5-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one HCl | 5 | 4-ylmethyl | ~2.1 | High | Potential kinase/CNS modulation |
| (S)-5-Fluoro-2-(piperidin-3-yl)isoindolin-1-one HCl | 5 | 3-yl (S-configuration) | ~1.8 | Moderate | Stereospecific target engagement |
| 7-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one HCl | 7 | 4-ylmethyl | ~2.3 | High | Altered electronic interactions |
*LogP estimated using fragment-based methods.
Key Observations :
- Piperidine Substitution : The 4-ylmethyl group in the parent compound likely enhances conformational flexibility compared to the rigid 3-yl substitution in the (S)-enantiomer. This could influence solubility and receptor interactions .
- Stereochemistry : The (S)-configured analogue may exhibit distinct pharmacological profiles due to enantioselective target recognition, a common feature in CNS-active molecules .
Commercial and Regulatory Status
- The parent compound and its analogues (e.g., 7-fluoro variant ) are listed as discontinued, highlighting supply chain instability.
- Suppliers like ECHEMI emphasize compliance with REACH and ISO standards for similar compounds, suggesting stringent quality control requirements for industrial-scale production .
Biological Activity
5-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 284.76 g/mol. Its structure features a fluorine atom and a piperidine moiety, which are critical for its biological interactions. The presence of the fluorine atom enhances the compound's stability and bioavailability, making it a valuable candidate for further research.
Synthesis
The synthesis of this compound typically involves the reaction of 5-fluoroisoindolin-1-one with piperidine under optimized conditions to ensure high yields and purity. Various reaction conditions, such as temperature and solvent choice, play crucial roles in the synthesis process.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic substitution | 5-Fluoroisoindolin-1-one, Piperidine |
| 2 | Purification | Solvent extraction, recrystallization |
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, it has shown potent growth inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. This aspect is vital for developing new antibiotics.
- Mechanism of Action : The mechanism by which this compound exerts its effects involves interaction with specific molecular targets in biological systems. It may modulate enzyme activities or receptor functions, leading to altered cellular processes .
Comparative Studies
To understand the unique pharmacological profile of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Fluoroisoindolinone | Isoindole core with fluorine | Varies based on fluorine position |
| 5-Methylisoindolinone | Methyl substitution on isoindole | Different receptor interactions |
| 2-(Piperidin-4-ylmethyl)isoindolinone | Similar piperidine attachment | Lacks fluorine; alters activity |
These comparisons highlight how modifications in structure can influence biological activity and receptor selectivity.
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : In vitro assays have demonstrated that the compound significantly inhibits cell proliferation in various cancer cell lines. The exact pathways are still under investigation but suggest potential applications in cancer therapy.
- In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of this compound. Early results indicate promising antitumor effects with manageable side effects, warranting further clinical exploration .
- Mechanistic Insights : Further studies using techniques such as NMR spectroscopy have elucidated the pathways involved in its action, confirming that it may induce apoptosis in cancer cells through specific molecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
